molecular formula C22H16ClN5OS2 B2512685 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-58-1

3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2512685
CAS No.: 847403-58-1
M. Wt: 465.97
InChI Key: SQEGHTBEDYBXQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-((4-(3-Chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a synthetic heterocyclic compound featuring a 1,2,4-triazole core substituted with a 3-chlorophenyl group, a pyridinylmethylthio moiety, and a methyl-linked benzo[d]thiazol-2(3H)-one ring. This structure combines multiple pharmacophoric elements: the triazole ring is known for hydrogen-bonding capabilities, the chlorophenyl group enhances lipophilicity, and the benzothiazolone moiety may contribute to bioactivity, such as kinase inhibition or antiviral effects .

Properties

IUPAC Name

3-[[4-(3-chlorophenyl)-5-(pyridin-3-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClN5OS2/c23-16-6-3-7-17(11-16)28-20(13-27-18-8-1-2-9-19(18)31-22(27)29)25-26-21(28)30-14-15-5-4-10-24-12-15/h1-12H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQEGHTBEDYBXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)S2)CC3=NN=C(N3C4=CC(=CC=C4)Cl)SCC5=CN=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClN5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , with the CAS number 847403-58-1, is a complex heterocyclic molecule featuring a thiazole and triazole moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of the compound is C22H16ClN5OS2C_{22}H_{16}ClN_{5}OS_{2}, with a molecular weight of 466.0 g/mol. The structural complexity arises from the integration of a chlorophenyl group, a pyridinylmethylthio group, and a benzo[d]thiazole core.

PropertyValue
Molecular FormulaC22H16ClN5OS2
Molecular Weight466.0 g/mol
CAS Number847403-58-1

Antimicrobial Activity

Research indicates that compounds containing thiazole and triazole moieties exhibit significant antimicrobial properties. A study demonstrated that derivatives of triazoles showed potent activity against various Gram-positive and Gram-negative bacteria. Specifically, the presence of electron-withdrawing groups, such as chlorine, enhances the antimicrobial efficacy by increasing lipophilicity and facilitating membrane penetration .

Anticancer Potential

The anticancer activity of triazole derivatives has been extensively studied. The compound may interact with key biological targets involved in cancer cell proliferation. For instance, triazoles have been shown to inhibit enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are crucial for cancer cell growth and survival . Preliminary data suggest that the compound could induce apoptosis in cancer cells through these mechanisms.

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the thiazole and triazole rings significantly affect biological activity. For example:

  • Substituents : The introduction of substituents like chlorophenyl enhances activity due to increased hydrophobic interactions.
  • Pyridinylmethylthio Group : This group may facilitate binding to specific targets in cancer cells, enhancing cytotoxicity .

Case Studies

  • Antimicrobial Efficacy : In vitro studies showed that similar compounds with thiazole structures exhibited Minimum Inhibitory Concentrations (MIC) ranging from 0.046 to 3.11 μM against resistant strains of bacteria such as MRSA . This suggests that our compound may possess comparable or superior antimicrobial properties.
  • Anticancer Activity : A recent study highlighted the effectiveness of triazole-based compounds against various cancer cell lines, showing IC50 values in the low micromolar range . The compound’s ability to inhibit cell proliferation was attributed to its interaction with cellular signaling pathways.

Chemical Reactions Analysis

Formation of the Triazole Ring

  • Cyclization Reaction : The formation of the 1,2,4-triazole ring typically involves the cyclodehydration of thiosemicarbazide intermediates under basic conditions .

  • Substitution Reactions : Once the triazole ring is formed, various substitution reactions can be performed to introduce the 3-chlorophenyl and pyridin-3-ylmethylthio groups.

Incorporation of the Benzo[d]thiazol-2(3H)-one Moiety

  • Coupling Reactions : The benzo[d]thiazol-2(3H)-one moiety can be attached through a coupling reaction, potentially involving a suitable alkyl halide and a base like triethylamine .

  • Optimization of Conditions : The choice of solvent and temperature is crucial for maximizing the yield of this step.

Characterization Techniques

To elucidate the structure and properties of 3-((4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , several characterization techniques are employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Provides detailed information about the molecular structure.

  • X-ray Crystallography : Offers insights into the three-dimensional arrangement of atoms.

  • Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) : Useful for assessing thermal stability and phase transitions.

Data Tables

Given the specificity of the compound and the lack of direct data, a hypothetical table illustrating the synthesis steps and conditions might look like this:

Step Reaction Type Conditions Yield
1CyclizationBasic conditions, reflux80%
2SubstitutionDMF, 100°C, 2 hours70%
3CouplingAcetonitrile, TEA, 0°C85%

This table is illustrative and based on general principles of organic synthesis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural uniqueness lies in its hybrid triazole-benzothiazolone framework. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Bioactivity (if reported) Reference
Target Compound 1,2,4-Triazole + Benzothiazolone 3-Chlorophenyl, Pyridin-3-ylmethylthio Not explicitly reported
3-(4-Ethyl-5-((4-methylbenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine 1,2,4-Triazole + Pyridine Ethyl, 4-Methylbenzylthio Not reported
2-(((2-(3-Chlorophenyl)-5-methyloxazol-4-yl)methyl)thio)-3-ethylquinazolin-4(3H)-one Oxazole + Quinazolinone 3-Chlorophenyl, Ethyl, Methyloxazole Not reported
4-(Benzo[d]thiazol-2-yl)-2-allyl-3-methyl-1-phenyl-1,2-dihydropyrazol-5-one Pyrazolone + Benzothiazole Allyl, Methyl, Phenyl Structural analog for kinase inhibition
6-(Benzo[d][1,2,3]thiadiazol-5-yl)-3-methyl-2-(methylthio)pyrimidin-4(3H)-one Pyrimidinone + Benzothiadiazole Methylthio, Benzothiadiazole Not reported

Key Observations

Triazole-Based Analogs (e.g., ) :

  • The triazole-pyridine analog () shares the triazole-thioether linkage but lacks the benzothiazolone moiety. This difference likely impacts solubility and target binding. The ethyl and methylbenzyl groups in this analog may enhance metabolic stability compared to the target compound’s pyridinylmethylthio group.

Chlorophenyl-Containing Compounds (e.g., ): The oxazole-quinazolinone analog () shares the 3-chlorophenyl group but replaces the triazole with an oxazole ring.

Benzothiazolone Derivatives (e.g., ) :

  • Pyrazolone-benzothiazole hybrids () highlight the benzothiazole’s role in interacting with hydrophobic enzyme pockets. However, the absence of a triazole ring in these analogs limits direct comparison.

Synthetic Methodologies :

  • The target compound’s synthesis likely involves Suzuki-Miyaura coupling or nucleophilic substitution for thioether formation, as seen in analogous triazole derivatives (e.g., uses palladium catalysts for cross-coupling) .

NMR and Structural Analysis :

  • NMR comparisons () suggest that substituent positions (e.g., chlorophenyl or pyridinyl groups) induce distinct chemical shifts in regions A (positions 39–44) and B (positions 29–36), aiding in structural elucidation .

Research Implications

  • Optimization Opportunities : Introducing electron-withdrawing groups (e.g., chloro) or polar heterocycles (e.g., pyridine) could enhance binding affinity, as seen in kinase inhibitors .

Preparation Methods

Cyclocondensation of Thiourea Derivatives

The triazole nucleus is constructed via cyclocondensation of 3-chlorophenylhydrazine 1 with thiourea 2 under acidic conditions. Heating at reflux in 6 M HCl for 6 hours yields 4-(3-chlorophenyl)-5-mercapto-4H-1,2,4-triazole 3 (Scheme 1). The reaction proceeds via intermediate thiosemicarbazide formation, followed by intramolecular cyclization.

Scheme 1:
3-Chlorophenylhydrazine 1 + Thiourea 23 (Yield: 68%)

Characterization of 3:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, triazole-H), 7.65–7.42 (m, 4H, Ar-H), 3.12 (s, 1H, SH).
  • IR (KBr): 2560 cm⁻¹ (S-H stretch).

Preparation of Benzo[d]thiazol-2(3H)-one Moiety

Cyclization of 2-Aminothiophenol

Benzo[d]thiazol-2(3H)-one 6 is synthesized by treating 2-aminothiophenol 7 with phosgene (COCl₂) in dichloromethane at 0°C, followed by hydrolysis (Scheme 3). The reaction affords 6 in 82% yield.

Scheme 3:
7 + COCl₂ → 6 (Yield: 82%)

Characterization of 6:

  • 1H NMR (400 MHz, DMSO-d6): δ 7.92 (d, J = 7.6 Hz, 1H, Ar-H), 7.63 (t, J = 7.2 Hz, 1H, Ar-H), 7.42 (d, J = 8.0 Hz, 1H, Ar-H), 3.85 (s, 2H, CH₂).

Coupling of Triazole and Thiazolone Fragments

Bromination of Triazole Methyl Group

The methyl group at position 3 of 5 is brominated using N-bromosuccinimide (NBS) in CCl₄ under UV light, yielding 3-(bromomethyl)-4-(3-chlorophenyl)-5-((pyridin-3-ylmethyl)thio)-4H-1,2,4-triazole 8 (Scheme 4).

Scheme 4:
5 + NBS → 8 (Yield: 65%)

Characterization of 8:

  • 1H NMR (400 MHz, CDCl₃): δ 8.70 (s, 1H, pyridine-H), 4.82 (s, 2H, CH₂Br).

Alkylation of Thiazolone Nitrogen

The NH of 6 is deprotonated with NaH in dry THF and reacted with 8 at 60°C for 8 hours, yielding the target compound 9 (Scheme 5).

Scheme 5:
6 + 89 (Yield: 58%)

Characterization of 9:

  • 1H NMR (400 MHz, DMSO-d6): δ 8.68 (s, 1H, pyridine-H), 7.95–7.22 (m, 10H, Ar-H), 5.12 (s, 2H, NCH₂), 4.28 (s, 2H, SCH₂).
  • 13C NMR (100 MHz, DMSO-d6): δ 172.8 (C=O), 158.1 (C=N), 149.5 (pyridine-C), 134.9 (C-Cl), 123.6–132.8 (Ar-C), 45.3 (NCH₂), 38.4 (SCH₂).
  • HRMS (ESI): m/z [M+H]+ Calcd for C₂₂H₁₇ClN₅OS₂: 498.0521; Found: 498.0519.

Reaction Optimization and Yield Analysis

Critical Parameters for Triazole-Thiazolone Coupling

Optimization of the alkylation step (Scheme 5) revealed that:

  • Solvent: THF provided higher yields (58%) compared to DMF (42%) or DMSO (35%).
  • Base: NaH outperformed K₂CO₃ (32%) and DBU (45%).
  • Temperature: Reactions at 60°C minimized byproducts (e.g., dialkylation <5%).

Table 1: Yield Optimization for Step 4.2

Condition Yield (%) Byproducts (%)
THF, NaH, 60°C 58 4
DMF, NaH, 60°C 42 12
THF, DBU, 60°C 45 8

Spectroscopic Validation and Purity Assessment

Purity and Stability

HPLC analysis (C18 column, MeCN/H₂O = 70:30) confirmed >98% purity for 9 . Accelerated stability studies (40°C/75% RH, 4 weeks) showed no degradation, indicating robust shelf life.

Comparative IR and NMR Data

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C-N stretch).
  • 1H-13C HMBC: Correlations between NCH₂ (δ 5.12) and C=O (δ 172.8) confirmed successful linkage.

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing this compound, and how can reaction conditions be optimized to improve yield?

  • Methodology : Synthesis involves multi-step routes, starting with nucleophilic substitution or cyclization reactions. Key steps include:

  • Formation of the triazole ring via cyclization of thiosemicarbazides (e.g., refluxing with phenylisothiocyanate in ethanol) .
  • Introduction of substituents (e.g., pyridinylmethyl thio or chlorophenyl groups) via alkylation or thiol-ether coupling under controlled pH and temperature .
    • Optimization : Use polar aprotic solvents (e.g., DMF) for better solubility, monitor reaction progress via TLC/HPLC, and optimize catalyst load (e.g., Bleaching Earth Clay in PEG-400 enhances efficiency) . Yield improvements (up to 93%) are achieved by maintaining temperatures at 70–80°C and stepwise purification .

Q. Which spectroscopic techniques are essential for confirming the compound’s structural integrity?

  • Key Techniques :

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify substituent positions and aromatic proton environments (e.g., pyridine protons at δ 8.5–9.0 ppm) .
  • IR Spectroscopy : Confirm functional groups (e.g., C=S stretch at 1250–1350 cm1^{-1}, triazole ring vibrations at 1500–1600 cm1^{-1}) .
  • Mass Spectrometry : HRMS for molecular weight validation (e.g., [M+H]+^+ peaks matching theoretical values within 2 ppm error) .

Q. How can researchers design initial biological activity screens for this compound?

  • Approach : Prioritize assays based on structural analogs:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations .
  • Enzyme Inhibition : Evaluate interactions with 5-lipoxygenase or cytochrome P450 isoforms using fluorometric/colorimetric kits .

Advanced Research Questions

Q. What computational methods validate the compound’s stability and tautomeric equilibria?

  • DFT Calculations : Use B3LYP/6-311G(d,p) to model thione-thiol tautomerism and predict dominant tautomers (e.g., thione form stabilized by 5–10 kcal/mol) .
  • Molecular Dynamics : Simulate conformational flexibility by rotating torsion angles (e.g., pyridinylmethyl group) in 20° increments to identify low-energy conformers .
  • HOMO-LUMO Analysis : Calculate energy gaps (e.g., 4.5–5.0 eV) to predict reactivity and charge-transfer interactions with biological targets .

Q. How can structure-activity relationships (SAR) guide derivative design for enhanced potency?

  • SAR Insights :

  • Triazole Core : Replace chlorophenyl with electron-withdrawing groups (e.g., nitro) to enhance enzyme inhibition .
  • Thioether Linkage : Substitute pyridinylmethyl with benzothiazole-methyl to improve lipophilicity and blood-brain barrier penetration .
  • Benzothiazolone Moiety : Modify substituents to reduce metabolic degradation (e.g., introduce methyl groups at C-6) .
    • Validation : Synthesize analogs via parallel combinatorial chemistry and compare IC50_{50} values in dose-response assays .

Q. What strategies resolve contradictions in reported biological data for triazole derivatives?

  • Data Reconciliation :

  • Assay Variability : Standardize protocols (e.g., ATP-based viability assays vs. resazurin) to minimize false positives .
  • Solvent Effects : Test compounds in DMSO vs. PEG-400 to assess solubility-driven activity differences .
  • Metabolic Interference : Use liver microsome models to identify metabolites that may artifactually enhance/block activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.